molecular formula C9H8INO3 B8513511 Methyl 3-carbamoyl-5-iodobenzoate CAS No. 453566-17-1

Methyl 3-carbamoyl-5-iodobenzoate

Cat. No. B8513511
Key on ui cas rn: 453566-17-1
M. Wt: 305.07 g/mol
InChI Key: AOPMDURIDJSDDJ-UHFFFAOYSA-N
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Patent
US06660753B2

Procedure details

A mixture of 3-methoxycarbonyl-5-iodobenzamide (2.5 g, 8.2 mmol) in thionyl chloride (2 mL) was heated for 2 hours at 90° C. The reaction mixture was cooled and concentrated in vacuo. Silica gel chromatography afforded 670 mg (29%) of methyl-3-cyano-5-iodobenzoate, as a white solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([I:14])[CH:13]=1)[C:8]([NH2:10])=O)=[O:4]>S(Cl)(Cl)=O>[CH3:1][O:2][C:3](=[O:4])[C:5]1[CH:13]=[C:12]([I:14])[CH:11]=[C:7]([C:8]#[N:10])[CH:6]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
COC(=O)C=1C=C(C(=O)N)C=C(C1)I
Name
Quantity
2 mL
Type
solvent
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=CC(=C1)I)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 670 mg
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 28.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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